molecular formula C12H12BrF2NO B1458725 (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone CAS No. 955406-30-1

(4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone

Cat. No. B1458725
M. Wt: 304.13 g/mol
InChI Key: YCQQXJQRTUMDOM-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone, commonly known as 4'-Bromo-4'-fluoromethcathinone (4-BFMC), is a synthetic cathinone derivative. It is a designer drug that belongs to the class of cathinones, which are chemically similar to amphetamines. The compound has gained popularity in the recreational drug market due to its stimulant properties. However, in recent years, it has also gained attention in the scientific research community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of the compound.

Biochemical And Physiological Effects

The use of (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone has been associated with several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also has the potential to cause seizures and psychosis in high doses. Long-term use has been associated with cognitive impairment and addiction.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown potential therapeutic applications, making it a valuable candidate for further research. However, the use of (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone in lab experiments is limited by its potential for abuse and the lack of understanding of its long-term effects.

Future Directions

There are several future directions for research on (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone. One area of interest is the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone. Finally, the potential for abuse of the compound should be further investigated to inform policy decisions regarding its use.

Scientific Research Applications

Several studies have been conducted to investigate the potential therapeutic applications of (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone. One study found that the compound has antidepressant-like effects in animal models. Another study found that it has potential as a treatment for cocaine addiction due to its ability to reduce cocaine-seeking behavior in rats. Additionally, (4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone has been shown to have analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

(4-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-10-3-1-9(2-4-10)11(17)16-7-5-12(14,15)6-8-16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQXJQRTUMDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218968
Record name (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-phenyl)-(4,4-difluoro-piperidin-1-yl)-methanone

CAS RN

955406-30-1
Record name (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955406-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(4,4-difluoro-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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